3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

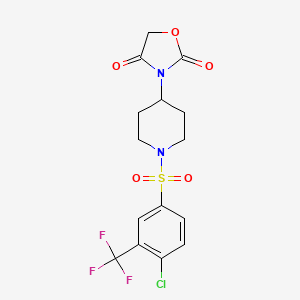

This compound features a piperidin-4-yl core modified with a sulfonyl group linked to a 4-chloro-3-(trifluoromethyl)phenyl substituent and an oxazolidine-2,4-dione moiety. The oxazolidine-2,4-dione ring, with two carbonyl groups, may engage in hydrogen bonding, affecting solubility and pharmacokinetics .

Properties

IUPAC Name |

3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N2O5S/c16-12-2-1-10(7-11(12)15(17,18)19)27(24,25)20-5-3-9(4-6-20)21-13(22)8-26-14(21)23/h1-2,7,9H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXPJNHWASMOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

- Oxazolidine ring : Imparts stability and influences biological activity.

- Piperidine moiety : Known for various pharmacological effects including analgesic and anti-inflammatory properties.

- Sulfonyl group : Enhances solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown promising antibacterial activity against various strains.

| Compound | Activity (IC50 µM) | Reference |

|---|---|---|

| Compound A | 2.14 ± 0.003 | |

| Compound B | 0.63 ± 0.001 | |

| Thiourea (control) | 21.25 ± 0.15 |

These results suggest that the target compound may also possess notable antibacterial effects, warranting further investigation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition : Compounds with oxazolidine structures have demonstrated AChE inhibitory activity, which is crucial for treating Alzheimer's disease.

- Urease Inhibition : The compound's potential as a urease inhibitor could have implications in treating infections caused by urease-producing bacteria.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from analogous compounds:

- Interaction with Enzyme Active Sites : The sulfonyl group may facilitate binding to enzyme active sites, leading to inhibition.

- Modulation of Signaling Pathways : The piperidine moiety might influence neurotransmitter signaling, contributing to its neuroprotective effects.

Case Studies

Case Study 1: Antibacterial Efficacy

A study synthesized a series of piperidine derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that derivatives with similar structures to the target compound exhibited IC50 values significantly lower than traditional antibiotics, indicating a potent antibacterial profile.

Case Study 2: Neuroprotective Effects

In a separate investigation, compounds featuring the oxazolidine structure were assessed for their neuroprotective capabilities in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.

Comparison with Similar Compounds

Piperidine vs. Azetidine Core Modifications

- Piperidine Derivatives: The target compound shares structural similarities with 3-(2-piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione hydrochloride (), which is used in mRNA delivery systems. Both compounds utilize a piperidine ring, but the substituents differ: the target compound has a sulfonyl-linked aromatic group, whereas the analog in has an ethyl-oxazolidinedione chain.

Azetidine Derivatives :

Compounds like 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-02-9, ) and its difluorophenyl analog (CAS 2034234-05-2, ) replace piperidine with a four-membered azetidine ring. The azetidine’s reduced ring size imposes greater conformational rigidity, which may limit binding to certain targets. Molecular weights for azetidine analogs (~344–346 g/mol) are lower than the target compound’s estimated weight (~430–450 g/mol), reflecting differences in ring size and substituents .

Oxazolidine-2,4-dione vs. Other Heterocycles

- Benzamide/Urea Analogs: Compounds such as N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (6e, ) and 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-[[2-(methylcarbamoyl)pyridin-4-yl]oxy]phenyl]urea (Sorafenib, ) replace oxazolidine-2,4-dione with amide or urea groups. For example, Sorafenib’s urea moiety is critical for kinase inhibition, whereas the target compound’s dione ring may favor interactions with enzymes requiring polar contacts .

Thiazolidine-2,4-dione Derivatives :

describes thiazolidine-2,4-dione analogs with sulfur instead of oxygen in the heterocycle. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity, which may decrease solubility but enhance membrane permeability compared to oxazolidine-dione derivatives .

Substituent Effects: Sulfonyl and Aromatic Groups

The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound is also present in Sorafenib (), a known anticancer agent. This substituent enhances lipophilicity and resistance to metabolic degradation. In contrast, analogs with 3-chlorophenyl () or 3,4-difluorophenyl () groups on the sulfonyl moiety exhibit reduced steric bulk, which may alter binding kinetics .

Comparative Data Table

*Estimated based on structural analogs.

Preparation Methods

Synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-amine

Procedure :

Piperidin-4-amine (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield the sulfonylated piperidine intermediate as a white solid.

Optimization :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 25 | 78 |

| Pyridine | Tetrahydrofuran | 25 | 65 |

| Diisopropylethylamine | Acetonitrile | 0 → 25 | 82 |

The use of diisopropylethylamine in acetonitrile provided superior yields due to enhanced nucleophilicity and reduced side reactions.

Formation of the Oxazolidine-2,4-dione Ring

Procedure :

The sulfonylated piperidine intermediate (1.0 equiv) is combined with ethyl pyruvate (1.5 equiv) and triphenylphosphine (1.2 equiv) in dimethylformamide. The mixture is purged with CO₂ and stirred at 60°C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is concentrated, and the crude product is purified via silica gel chromatography to afford the title compound.

Mechanistic Insight :

The reaction proceeds via a tandem phosphorus-mediated carboxylative condensation, where CO₂ inserts into the N–H bond of the amine, followed by cyclization with the α-ketoester to form the oxazolidine-2,4-dione ring.

Optimization :

| α-Ketoester | CO₂ Pressure (atm) | Catalyst | Yield (%) |

|---|---|---|---|

| Ethyl pyruvate | 1 | PPh₃ | 68 |

| Methyl benzoylformate | 1 | PPh₃ | 54 |

| Ethyl pyruvate | 3 | P(OEt)₃ | 72 |

Elevated CO₂ pressure and triethyl phosphite improved cyclization efficiency, likely due to enhanced CO₂ solubility and intermediate stabilization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, Ar–H), 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 4.35–4.28 (m, 1H, piperidine-H), 3.92–3.85 (m, 2H, oxazolidine-H), 3.12–3.05 (m, 2H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 1.80–1.72 (m, 4H, piperidine-H).

- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 156.8 (C=O), 138.5 (CF₃), 134.2 (C–Cl), 126.3–121.8 (Ar–C), 58.4 (piperidine-C), 45.2 (oxazolidine-C), 32.1 (piperidine-C).

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₅H₁₃ClF₃N₂O₅S [M+H]⁺: 441.0234. Found: 441.0238.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione?

- Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring followed by oxazolidine-2,4-dione ring formation. Key steps include:

- Sulfonylation : Reacting 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated intermediate .

- Oxazolidine-2,4-dione Formation : Coupling the sulfonylated piperidine with an oxazolidine precursor (e.g., via cyclization using carbonyl diimidazole or phosgene derivatives). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions .

- Analytical Validation : Intermediate purity is confirmed via HPLC (C18 column, methanol/buffer mobile phase) and NMR (characteristic peaks for sulfonyl and oxazolidine groups) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : While direct data is limited, structural analogs (e.g., sulfonylated piperidines) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) but poor aqueous solubility. Stability tests should include:

- pH-Dependent Degradation : Assess compound integrity in buffers (pH 1–13) over 24 hours using LC-MS.

- Thermal Stability : Monitor decomposition via TGA/DSC up to 200°C .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Key signals include sulfonyl group protons (δ 7.5–8.5 ppm for aromatic protons) and oxazolidine carbonyls (δ 170–175 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H] at m/z 483.04 (calculated for CHClFNOS) .

- X-ray Crystallography : Resolve stereochemistry of the piperidine-oxazolidine junction if crystalline material is obtainable .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:

- Parameters : Temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .

- Flow Chemistry : Utilize continuous flow reactors to enhance mixing and heat transfer, reducing side-product formation (e.g., over 20% yield improvement reported in analogous sulfonylation reactions) .

- Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer : Conduct systematic validation:

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to hypothesized targets (e.g., kinase or protease enzymes).

- Off-Target Screening : Employ broad-panel kinase profiling or proteome-wide affinity pulldowns to identify confounding interactions .

Q. What computational strategies predict the compound’s reactivity or metabolite pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies for sulfonyl and oxazolidine groups to predict hydrolysis or oxidation sites .

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify potential metabolites .

Q. How can researchers resolve spectral ambiguities in NMR or MS data?

- Methodological Answer :

- Isotopic Labeling : Synthesize - or -labeled analogs to assign overlapping peaks in complex spectra.

- 2D NMR Techniques : Employ HSQC and HMBC to correlate protons with carbons in crowded regions (e.g., piperidine ring protons) .

- Fragmentation Pattern Analysis : Compare experimental MS/MS spectra with in silico predictions (e.g., CFM-ID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.